1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and a 4-phenylpiperazinyl moiety at position 2. The molecular formula is C₂₃H₂₃FN₆ (monoisotopic mass: 402.1968 g/mol), with a ChemSpider ID of 1505307 .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-8-9-20(14-18(17)2)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14-16H,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITYWKJPZMUFOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups under reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions may vary depending on the substituents involved, but typical reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities modulated by substituents on the core structure. Below is a systematic comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to electron-withdrawing groups (e.g., 4-chlorobenzyl in ), which may enhance blood-brain barrier penetration .
Piperazine Modifications :
- 4-Phenylpiperazinyl (target compound) is associated with serotonin receptor affinity, while halogenated piperazines (e.g., 3,4-dichlorophenyl in ) enhance kinase inhibition .
- Ether-linked piperazines (e.g., ) balance solubility and receptor binding.
Kinase Inhibition: Halogenated analogs (e.g., ) demonstrate potent activity due to halogen bonding with ATP-binding pockets.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , involving Vilsmeier–Haack formylation or hydrazine intermediates.
- Piperazine coupling (e.g., ) typically uses nucleophilic substitution or reductive amination.
Research Findings and Implications
- The 3,4-dimethylphenyl group may confer metabolic stability over methylbenzyl or chlorobenzyl derivatives .
- Halogenated Derivatives : Compounds like exhibit strong kinase inhibition, highlighting the importance of halogen atoms in optimizing binding affinity.
- Piperazine Flexibility : Substituents on the piperazine ring (e.g., phenyl, dichlorophenyl) allow fine-tuning of selectivity across receptor subtypes .
Biological Activity
1-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. The structural features of this compound suggest significant interactions with biological targets, particularly in the context of cell cycle regulation and apoptosis.
Structural Characteristics
The compound features a pyrazolo ring fused with a pyrimidine structure, substituted with a 3,4-dimethylphenyl group and a 4-phenylpiperazine moiety. These structural attributes contribute to its biological activity and potential as a therapeutic agent.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : This is particularly relevant for cancer treatment as CDK2 plays a crucial role in cell cycle progression. In vitro studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines such as MCF-7 and HCT-116, with IC50 values indicating potent activity against these cells.
- Antitumor Activity : The compound has demonstrated promising results in inducing apoptosis in cancer cells. For instance, one study reported that a related compound exhibited an IC50 of 2.24 µM against A549 lung cancer cells, which was significantly lower than that of doxorubicin (9.20 µM), indicating its potential as an effective anticancer agent .
Case Study 1: Anticancer Efficacy
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives highlighted the anticancer properties of these compounds. The findings revealed that the target compound could induce apoptosis in A549 cells at low micromolar concentrations, with flow cytometric analysis showing a notable increase in apoptotic cell populations when treated with the compound .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to CDK2 and other target proteins. These studies provide insights into the mechanism of action and guide further modifications for improved efficacy and selectivity against specific cancer cell lines. The unique combination of substituents in this compound may enhance its selectivity compared to other derivatives.
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds along with their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine | Substituted piperazine | CDK2 inhibition |
| 1-(Phenyl)-4-(N,N-diethylamino)-1H-pyrazolo[3,4-d]pyrimidine | Different amine substituent | Antitumor activity |
| 1-(3-Chlorophenyl)-4-(N,N-dimethylaminomethyl)-1H-pyrazolo[3,4-d]pyrimidine | Halogen substitution | Potential neuroprotective effects |
The mechanism through which this compound exerts its effects involves interaction with specific protein targets such as CDK2. The binding affinity to these targets is critical for its inhibitory effects on cell proliferation and induction of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
